molecular formula C7H8O2S B139712 2-Acetyl-3-hydroxy-4-methylthiophene CAS No. 142267-89-8

2-Acetyl-3-hydroxy-4-methylthiophene

Cat. No. B139712
M. Wt: 156.2 g/mol
InChI Key: KQKIISCIZSDTHP-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxy-4-methylthiophene is a naturally occurring compound found in various plant species. It is a member of the thiophene family, which is known for its diverse biological activities. In recent years, 2-Acetyl-3-hydroxy-4-methylthiophene has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 2-Acetyl-3-hydroxy-4-methylthiophene is not fully understood. However, studies suggest that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.

Biochemical And Physiological Effects

2-Acetyl-3-hydroxy-4-methylthiophene has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its diverse biological activities and potential therapeutic applications. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its poor solubility and stability, which could affect the accuracy of the results.

Future Directions

There are several future directions for the research on 2-Acetyl-3-hydroxy-4-methylthiophene. One area of interest is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Another area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-Acetyl-3-hydroxy-4-methylthiophene in various diseases, including cancer, diabetes, and inflammation.
In conclusion, 2-Acetyl-3-hydroxy-4-methylthiophene is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the compound's mechanism of action and to develop novel derivatives with improved pharmacological properties.

Scientific Research Applications

2-Acetyl-3-hydroxy-4-methylthiophene has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

properties

CAS RN

142267-89-8

Product Name

2-Acetyl-3-hydroxy-4-methylthiophene

Molecular Formula

C7H8O2S

Molecular Weight

156.2 g/mol

IUPAC Name

1-(3-hydroxy-4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3

InChI Key

KQKIISCIZSDTHP-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1O)C(=O)C

Canonical SMILES

CC1=CSC(=C1O)C(=O)C

synonyms

Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

36.0 g (0.227 mol) of 2-acetyl-3-keto-4-methyl-4,5-dihydrothiophene are initially introduced into 260 ml of methylene chloride 21.9 ml of sulphuryl chloride in 260 ml of methylene chloride are then added dropwise at 0° C. While the sulphuryl chloride/methylene chloride mixture is added dropwise, a stream of nitrogen is passed into the solution to expel the HCl gas which is formed. When the addition is complete, stirring is continued for 30 minutes at 10°-15° C. The mixture is then introduced into 600 ml of water, and the organic phase is extracted with a 5% strength NaHCO3 solution, dried and concentrated in vacuo.
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36 g
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260 mL
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260 mL
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sulphuryl chloride methylene chloride
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600 mL
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